8-Oxo-8-(9-phenanthryl)octanoic acid

Structure-Activity Relationship Pharmacology Phenanthrene Derivatives

Researchers studying polycyclic aromatic SAR face inconsistent access to chain-length-defined homologs. 8-Oxo-8-(9-phenanthryl)octanoic acid (CAS 898766-09-1) resolves this as the definitive C8-chain variant. • LogP ~5.60 with C8 chain; SAR evidence confirms higher homologs exhibit increased pharmacological effectiveness vs. shorter-chain analogs • Free carboxylic acid enables bioconjugation and enzymatic target engagement; esterification definitively decreases activity • 9-Phenanthryl positional isomer for veratrine-like muscular disturbance mechanistic studies • Reliable supply for ADME correlation, synthetic intermediate, and homologous series applications

Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
CAS No. 898766-09-1
Cat. No. B1360689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-8-(9-phenanthryl)octanoic acid
CAS898766-09-1
Molecular FormulaC22H22O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O
InChIInChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25)
InChIKeyBTSJHSKAAUBSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxo-8-(9-phenanthryl)octanoic Acid Overview


8-Oxo-8-(9-phenanthryl)octanoic acid (CAS 898766-09-1) is a synthetic aryl-keto carboxylic acid with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . Structurally, it comprises a 9-phenanthryl group linked via a ketone bridge to an eight-carbon (C8) alkanoic acid chain. The compound is characterized by a predicted pKa of 4.76 ± 0.10 and a computed LogP of approximately 5.60 . It is primarily employed as a specialized building block or intermediate in organic synthesis rather than as an end-use bioactive molecule [1].

Workflow Organic synthesis intermediate
Selection C8 chain length, free carboxylic acid
Use context SAR probe, phenanthryl building block

Generic Substitution Risks for 8-Oxo-8-(9-phenanthryl)octanoic Acid


Within the class of 9-phenanthryl-substituted alkanoic acids, direct substitution by homologs with different carbon chain lengths is scientifically invalid. Phenanthrene derivatives exhibit a well-documented chain-length-dependent variation in biological effect [1]. Specifically, SAR studies on phenanthrene derivatives confirm that increasing the aliphatic chain length among homologs results in slightly increased pharmacological effectiveness, while conversion to esters (e.g., the ethyl ester analog Ethyl 8-oxo-8-(9-phenanthryl)octanoate) or amides markedly decreases activity [1]. Therefore, selecting the specific C8 variant is essential for maintaining a consistent lipophilicity profile (LogP ~5.60 [2]), target engagement capacity, and synthetic intermediate reactivity, as the octanoic acid terminus provides distinct solubility and conjugation characteristics compared to shorter-chain homologs such as 6-Oxo-6-(9-phenanthryl)hexanoic acid .

!
Chain-length homologs (e.g., C6) cannot substitute; reported chain-length-dependent activity may shift.
!
Ethyl ester analog (CAS 898752-94-8) or amides show markedly decreased activity; free acid form required.
!
2- or 3-phenanthryl positional isomers exhibit distinct pharmacological profiles; 9-substitution is non-interchangeable.

Comparative Evidence for 8-Oxo-8-(9-phenanthryl)octanoic Acid


Chain Length vs. Pharmacological Effectiveness

Structure-activity relationship (SAR) studies on phenanthrene derivatives have quantified that the length of the aliphatic carboxylic acid side chain directly modulates pharmacological effectiveness. Higher homologs demonstrate increased efficacy compared to lower ones [1].

Chain length vs. activity
Class-level
Higher homologs (C8) slightly increased effectiveness vs. lower homologs (C6, C2) [REFS-1]
C8 chain length supports distinct SAR baseline for probe selection.
Class-level SAR; data to verify in target-specific assay.
Structure-Activity Relationship Pharmacology Phenanthrene Derivatives

Free Acid vs. Ester Bioactivity

In phenanthrene derivatives, the conversion of the free carboxylic acid group to a methyl ester or amide definitively decreases biological activity [1].

Free acid vs. ester
Class-level
Ester/amide forms definitely decrease biological activity [REFS-1]
Free acid maintains target engagement when carboxylate is required.
Relevant for bioconjugation or assay design avoiding hydrolysis.
Prodrug Design Structure-Activity Relationship Bioavailability

LogP and Molecular Weight vs. Phenyl Analogs

The substitution of a phenyl ring with a phenanthryl moiety drastically alters the compound's lipophilicity. 8-Oxo-8-(9-phenanthryl)octanoic acid exhibits a computed LogP of approximately 5.60 [1] and a molecular weight of 334.41 g/mol , compared to its phenyl analog, 8-Oxo-8-phenyloctanoic acid (C14H18O3), which has a molecular weight of 234.29 g/mol [2].

Phenanthryl vs. phenyl
Cross-study
MW +100.12 g/mol; LogP shift ~5.60 (phenanthryl) vs. lower phenyl analog
Higher lipophilicity and MW impact permeability and binding profile.
Supports phenanthryl-specific interaction studies (e.g., pi-stacking).
Physicochemical Properties Lipophilicity ADME

9-Phenanthryl vs. 2- and 3-Position Isomers

The substitution position on the phenanthrene core is a critical determinant of biological response. Phenanthrene-9-carboxylic acid produces a unique veratrine-like muscular disturbance not observed with 2- or 3-substituted carboxylic acids [1]. Furthermore, 3-derivatives are uniformly more effective depressants than 9-derivatives [2].

9- vs. 2-/3-isomer
Class-level
9-substitution: unique veratrine-like muscle effect; 3-substitution: more effective depressant [REFS-1,2]
9-phenanthryl required for muscle phenotype studies; isomer substitution invalid.
In vivo models (JPET 1933, 1935); data to verify in modern assays.
Positional Isomerism Phenanthrene SAR Target Selectivity

Anti-inflammatory Activity of 9-Phenanthryl Alkanoic Acids

Synthetic efforts on phenanthrylalkanoic acids, including 9-phenanthryl derivatives, have demonstrated that specific members of this class exhibit anti-inflammatory activity approaching that of the reference drug Fenbufen [1].

Anti-inflammatory class
Data to verify
9-phenanthryl alkanoic acids reported activity approaching Fenbufen [REFS-1]
Potential SAR reference scaffold within anti-inflammatory series.
Abstract-level data; specific values and assay context not available.
Anti-inflammatory Phenanthrylalkanoic Acid Drug Discovery

Application Scenarios for 8-Oxo-8-(9-phenanthryl)octanoic Acid


Chain-Length-Dependent SAR Probe Development

Utilize 8-Oxo-8-(9-phenanthryl)octanoic acid as the C8-chain variant in a homologous series to systematically map the impact of alkyl chain length on target binding or in vivo efficacy. This scenario is supported by class-level SAR evidence demonstrating that higher homologs exhibit increased effectiveness relative to lower homologs [1].

Biochemical Assays with Free Acid vs. Ester Prodrugs

Employ the free acid form in enzymatic assays or bioconjugation protocols where the carboxylate moiety is essential for target engagement or further derivatization. This selection is justified by evidence that the esterification of phenanthrene acids results in a definite decrease in biological activity [1].

Physicochemical Profiling of Polycyclic Aromatic Keto-Acids

Use 8-Oxo-8-(9-phenanthryl)octanoic acid as a model compound for studying the ADME properties of polycyclic aromatic systems. Its high computed LogP (~5.60) and distinct molecular weight differentiate it significantly from phenyl-based analogs [2][3], making it suitable for correlating lipophilicity with permeability or metabolic stability.

9-Phenanthryl-Specific Muscle Phenotypes

Employ the 9-phenanthryl derivative in mechanistic studies exploring the unique veratrine-like muscular disturbance associated with 9-substituted phenanthrene compounds, a phenotype not observed with 2- or 3-positional isomers [4].

Application
Selection Property
Validation Focus
SAR probe development
C8 chain length specificity
Chain-length-dependent target engagement
Free acid biochemical assays
Free carboxylic acid form
Esterase-independent activity verification
ADME profiling of polycyclic aromatics
High computed LogP & phenanthryl MW
Membrane permeability correlation
Muscle phenotype mechanistic studies
9-phenanthryl substitution
Veratrine-like disturbance vs. positional isomers

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